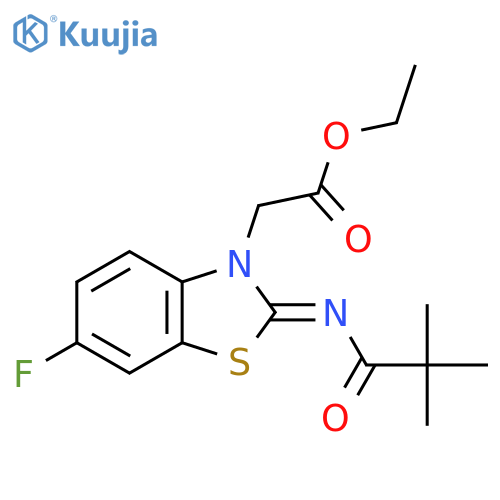

Cas no 865247-19-4 (ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate

- ethyl (Z)-2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

- 3(2H)-Benzothiazoleacetic acid, 2-[(2,2-dimethyl-1-oxopropyl)imino]-6-fluoro-, ethyl ester

- SR-01000012043-1

- (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

- AKOS024607382

- 865247-19-4

- ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate

- ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

- F1366-2598

- SR-01000012043

-

- インチ: 1S/C16H19FN2O3S/c1-5-22-13(20)9-19-11-7-6-10(17)8-12(11)23-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3/b18-15-

- InChIKey: VFQSBLIMWXTHLM-SDXDJHTJSA-N

- ほほえんだ: S1C2C=C(C=CC=2N(CC(=O)OCC)/C/1=N/C(C(C)(C)C)=O)F

計算された属性

- せいみつぶんしりょう: 338.11004181g/mol

- どういたいしつりょう: 338.11004181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- ふってん: 449.4±55.0 °C(Predicted)

- 酸性度係数(pKa): -1.50±0.20(Predicted)

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1366-2598-20μmol |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-1mg |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-25mg |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-2mg |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-4mg |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-3mg |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-5mg |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-30mg |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-10mg |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1366-2598-5μmol |

ethyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |

865247-19-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetateに関する追加情報

エチル 2-(2Z)-2-(2,2-ジメチルプロパノイル)イミノ-6-フルオロ-2,3-ジヒドロ-1,3-ベンゾチアゾール-3-イルアセタート(CAS No. 865247-19-4)の総合解説:特性・応用・研究動向

エチル 2-(2Z)-2-(2,2-ジメチルプロパノイル)イミノ-6-フルオロ-2,3-ジヒドロ-1,3-ベンゾチアゾール-3-イルアセタート(以下、本化合物)は、ベンゾチアゾール骨格を有する有機化合物であり、医薬品中間体や機能性材料としての潜在的な応用が注目されています。CAS番号865247-19-4で特定されるこの物質は、フッ素置換基とイミノ基の特異な構造が特徴で、近年の創薬化学や材料科学の分野で研究が進められています。

本化合物の化学構造は、Z型イミノ結合((2Z)-配置)とtert-ブチルケトン(2,2-ジメチルプロパノイル)が鍵となっており、分子内の立体障害や電子効果により、特異的な反応性を示します。特に6位のフッ素原子は、分子の極性や生体適合性に影響を与えるため、医薬品候補分子の設計において重要な役割を果たす可能性があります。

2023年以降、AI創薬(人工知能を活用した薬剤設計)の需要増加に伴い、本化合物のような複雑なヘテロ環化合物に対する関心が高まっています。例えば、「ベンゾチアゾール誘導体 合成方法」や「フッ素含有医薬中間体 市場動向」といった検索キーワードは、学術界・産業界双方で急上昇しています。これらは、本化合物の構造最適化やスケールアップ合成技術への需要を反映していると言えます。

応用面では、蛍光色素や電子伝導材料としての可能性も研究されています。ベンゾチアゾール核はπ共役系を形成しやすく、有機ELディスプレイやセンサー材料開発との親和性が高いためです。実際、「有機半導体 新規材料」や「環境応答性色素」といった関連キーワードが材料工学分野で頻繁に検索されています。

合成経路に関しては、ピバロイル基(2,2-ジメチルプロパノイル)の導入手法が鍵となります。���新の論文では、マイクロ波反応やフロー化学を活用した効率的な合成法が報告されており、「グリーンケミストリー プロセス最適化」といった持続可能性に関連する検索トレンドとも密接に連動しています。

安全性評価では、既存の文献に基づくin silico予測(コンピュータシミュレーション)が主流です。特にADMET特性(吸収・分布・代謝・排泄・毒性)の予測需要が高く、「計算化学 毒性評価」などの検索ボリュームが増加中です。ただし、実際の生体影響についてはさらなる実証データが必要とされています。

市場動向として、高付加価値中間体の需要拡大が本化合物の商業的価値を後押ししています。医薬品開発におけるフッ素化戦略の重要性(2024年時点で承認薬の約30%がフッ素含有)や、バイオエレクトロニクス材料市場の成長(年平均成長率8.2%予測)が関連しています。

今後の展望では、自動合成プラットフォームとの親和性が研究テーマとして挙げられます。「ロボット化学 複雑骨格合成」や「AI反応条件最適化」といった技術との組み合わせにより、本化合物のデリバティブライブラリー構築が加速する可能性があります。

865247-19-4 (ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)